1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate CAS 212556-43-9
1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate CAS 212556-43-9
An In-Depth Technical Guide to 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate (CAS 212556-43-9)
Introduction: A Potent Electrophile for Modern Medicinal Chemistry
1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate, registered under CAS number 212556-43-9, is a highly reactive and specialized chemical intermediate. Its structure is deceptively simple, yet it combines two of the most influential functional groups in modern organic synthesis: the trifluoromethyl (CF₃) group and the trifluoromethanesulfonate (triflate, OTf) group. The synergy between the potent electron-withdrawing nature of the CF₃ moiety and the exceptional leaving group ability of the triflate anion renders this molecule a powerful electrophilic building block.
The strategic incorporation of fluorine-containing motifs is a cornerstone of contemporary drug design, often leading to significant improvements in a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate, detailing its synthesis, reactivity, and application as a key reagent for introducing the valuable 1,1,1-trifluoroisopropyl moiety into advanced intermediates and active pharmaceutical ingredients (APIs).
Physicochemical and Safety Profile
A clear understanding of a reagent's properties is fundamental to its safe and effective use. The key data for 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 212556-43-9 | [3] |
| Molecular Formula | C₄H₄F₆O₃S | [3] |
| Molecular Weight | 246.13 g/mol | [3] |
| Synonym(s) | 2,2,2-trifluoro-1-methylethyl trifluoromethanesulfonate | [3] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| InChIKey | CCCKOEYCRHBDDH-UHFFFAOYSA-N | [3] |
Safety and Handling
This compound is hazardous and requires careful handling in a controlled laboratory environment, such as a chemical fume hood.
-
Hazards: Causes severe skin burns and eye damage.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[4] May cause respiratory irritation.
-
Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye/face protection.[4] Avoid breathing vapors or mist.[5] Ensure adequate ventilation.
-
Storage: Due to its high reactivity, especially towards nucleophiles like water, it must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[5]
Synthesis and Preparation
The synthesis of 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate is achieved by the activation of its corresponding alcohol, 1,1,1-trifluoropropan-2-ol, with a suitable triflating agent. The choice of chiral or racemic alcohol dictates the stereochemistry of the final product.
Core Reagents and Rationale
-
Alcohol Precursor (1,1,1-Trifluoropropan-2-ol): This starting material is commercially available in both racemic and enantiomerically pure forms (e.g., (S)-1,1,1-trifluoro-2-propanol, CAS 3539-97-7).[6][7] The (S)-enantiomer, for instance, can be synthesized on an industrial scale via the asymmetric hydrogenation of 1,1,1-trifluoroacetone using chiral catalysts, a method valued for its high enantiomeric excess and atom economy.[8][9]
-
Triflating Agent (Triflic Anhydride, Tf₂O): Trifluoromethanesulfonic anhydride is the most common and highly reactive agent for this transformation.[10] Its high electrophilicity ensures rapid conversion of the alcohol to the triflate ester. Milder reagents like N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) can be used in cases where substrates are sensitive to the harshness of Tf₂O.[10]
-
Base (Non-nucleophilic): A hindered, non-nucleophilic base such as pyridine or 2,6-lutidine is essential.[10] Its role is to scavenge the triflic acid (TfOH) generated as a byproduct, preventing acid-catalyzed decomposition of the product and driving the reaction to completion.
-
Solvent (Anhydrous Aprotic): The reaction is performed in an anhydrous aprotic solvent like dichloromethane (DCM) or pentane to prevent hydrolysis of the highly reactive triflic anhydride and the triflate product.[10]
Caption: General workflow for the synthesis of 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate.
Exemplary Laboratory Protocol
This protocol is illustrative. All procedures should be conducted by trained personnel in a suitable fume hood.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1,1,1-trifluoropropan-2-ol (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cooling & Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add pyridine (1.2 eq.) dropwise, maintaining the internal temperature below -70 °C.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise via syringe over 30 minutes. A white precipitate (pyridinium triflate) will form.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to 0 °C. Monitor the reaction for completion by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary, though often the crude material is of sufficient purity for subsequent steps.
Reactivity and Mechanistic Principles
The utility of this reagent is defined by the triflate group's function as a "super leaving group." A leaving group is essentially a nucleophile acting in reverse; its ability to depart is directly related to the stability of the anion it forms.[11]
The triflate anion (CF₃SO₃⁻) is exceptionally stable for two primary reasons:
-
Resonance Stabilization: The negative charge is delocalized across the three oxygen atoms of the sulfonate group.[12]
-
Inductive Effect: The powerful electron-withdrawing trifluoromethyl group further pulls electron density away from the sulfonate center, enhancing the stabilization of the negative charge.[12][13]
This extreme stability makes the triflate anion an incredibly weak base, and consequently, one of the best leaving groups in organic chemistry.[11][13] As a result, 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate is a highly potent electrophile, primed for nucleophilic substitution reactions, primarily proceeding via an Sₙ2 mechanism.[12][14]
Caption: Generalized Sₙ2 mechanism involving 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate.
Core Applications in Drug Discovery and Synthesis
The primary application of this reagent is to serve as a highly efficient source for the electrophilic CH(CH₃)CF₃ moiety. This substructure is of significant interest in medicinal chemistry.
-
Installation of Trifluoroisopropyl Groups: The introduction of CF₃ groups can block metabolic "soft spots" (sites prone to oxidative metabolism by cytochrome P450 enzymes), thereby increasing the half-life of a drug candidate.[1] The trifluoroisopropyl group specifically can also enhance binding affinity to protein targets through favorable electrostatic and hydrophobic interactions.[15]
-
Synthesis of Chiral Fluorinated Amines: A paramount application is in the synthesis of 1,1,1-trifluoro-2-aminopropane, a valuable chiral building block for numerous pharmaceuticals and agrochemicals.[16][17] The synthesis proceeds via a two-step sequence:
-
Sₙ2 Displacement: Reaction of chiral 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate with an azide source (e.g., sodium azide) to form the corresponding azide intermediate.
-
Reduction: Subsequent reduction of the azide (e.g., via catalytic hydrogenation or Staudinger reaction) yields the desired chiral amine with high fidelity.
-
-
Development of Enzyme Inhibitors: Fluorinated building blocks are frequently used to design enzyme inhibitors.[15] The strong electron-withdrawing nature of the fluorine atoms can destabilize the formation of cationic transition states common in enzymatic catalysis (e.g., in glycosidases), leading to potent inhibition.[15] This reagent provides a direct route to introduce a fluorinated motif adjacent to a reactive center.
Conclusion
1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate is more than a simple alkyl halide equivalent; it is a precision tool for modern synthetic and medicinal chemistry. By harnessing the unparalleled leaving group ability of the triflate group, it provides a highly reliable and reactive electrophile for the installation of the trifluoroisopropyl moiety. Its role in the synthesis of complex, fluorine-containing molecules underscores its importance for researchers and scientists in the pharmaceutical and agrochemical industries who are focused on developing next-generation chemical entities with enhanced properties. Proper understanding of its synthesis, reactivity, and handling is crucial to unlocking its full synthetic potential.
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Am Ende, C. W., et al. (2018). “Inverse Drug Discovery” strategy to identify proteins that are targeted by latent electrophiles – exemplified by arylfluorosulfates. PubMed Central. [Link]
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Yamada, F., et al. (2003). Nucleophilic Substitution Reaction at the 1-Position of 1-Hydroxytryptamine and -tryptophan Derivatives. ResearchGate. [Link]
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